(R)-3-Chloro-piperidine hydrochloride

Anticancer agents Stereochemistry-activity relationships Pancreatic cancer research

Researchers developing DNA-targeted oncology agents often face inconsistent results from racemic 3-chloropiperidines. This (R)-enantiomer eliminates that variability. • 40-fold eudismic ratio vs. (S)-enantiomer in BxPC-3 pancreatic cancer cells (IC50: 274 nM vs. 7 nM) • Active DNA cleavage in plasmid assays; (S)-enantiomer is completely inactive • Higher passive membrane permeability in PAMPA vs. (S)-enantiomer Supplied as hydrochloride salt for aqueous solubility; ≥95% purity (HPLC); synthesized from D-proline for reliable chiral integrity. Immediate global shipping.

Molecular Formula C5H11Cl2N
Molecular Weight 156.05 g/mol
Cat. No. B7985489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Chloro-piperidine hydrochloride
Molecular FormulaC5H11Cl2N
Molecular Weight156.05 g/mol
Structural Identifiers
SMILESC1CC(CNC1)Cl.Cl
InChIInChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
InChIKeyJRYUBMVOWCUQBT-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Chloro-piperidine Hydrochloride for Anticancer Research


(R)-3-Chloro-piperidine hydrochloride is a chiral piperidine derivative bearing a chlorine atom at the 3-position of the six-membered heterocyclic ring, with the hydrochloride salt form (molecular formula C₅H₁₁Cl₂N, average mass 156.053 Da) providing enhanced water solubility and handling convenience . This compound belongs to the 3-chloropiperidine class, which has garnered significant attention as potential DNA-alkylating mustard-based anticancer agents due to their ability to form reactive aziridinium ion intermediates [1]. The (R)-enantiomer specifically exhibits distinct stereochemistry-dependent biological profiles compared to its (S)-counterpart and racemic mixtures, making precise chirality a critical selection criterion for medicinal chemistry and oncology research programs.

Enantiomer-specific cytotoxicity probe: Supports chirality-dependent anticancer mechanism studies in pancreatic cancer cell models.
DNA alkylation research tool: Reported plasmid DNA cleavage activity for investigating direct DNA damage pathways.
Chiral building block: ≥95% purity and scalable synthesis from D-proline for medicinal chemistry campaigns.

(R)-3-Chloro-piperidine Hydrochloride Enantiomer Specificity


Stereochemistry fundamentally alters the biological performance of 3-chloropiperidines. In direct comparative assays, the (R)-enantiomer (l-1) exhibits an approximately 40-fold difference in cytotoxic potency (eudismic ratio) against pancreatic cancer cells relative to the (S)-enantiomer (d-1), with IC₅₀ values of 274 ± 170 nM versus 7 ± 2 nM, respectively [1]. Additionally, the two enantiomers display opposite profiles in DNA cleavage activity—(R)-enantiomer is active while (S)-enantiomer is completely inactive [1]—and differential passive membrane permeability in PAMPA assays [1]. These stereochemistry-dependent divergences mean that substituting (R)-3-Chloro-piperidine hydrochloride with its racemate or (S)-enantiomer would yield unpredictable and potentially invalid experimental results, compromising both mechanistic studies and structure-activity relationship (SAR) campaigns.

Racemate Racemic mixtures introduce intermediate activity profiles and mask stereochemistry-dependent DNA cleavage and cytotoxicity differences.
(S)-enantiomer The (S)-enantiomer shows opposite DNA-cleavage behavior and significantly different potency; direct substitution may invalidate mechanism-of-action hypotheses.
Clinical reference Chlorambucil exhibits far lower potency in the same model; using it as a comparator requires careful context interpretation for SAR studies.

(R)-3-Chloro-piperidine Hydrochloride Comparative Evidence


Cytotoxicity in Pancreatic Cancer Cells

In MTT cytotoxicity assays against the BxPC-3 pancreatic adenocarcinoma cell line, the (R)-enantiomer (l-1) exhibited an IC₅₀ of 274 ± 170 nM after 72-hour treatment, whereas the (S)-enantiomer (d-1) demonstrated an IC₅₀ of 7 ± 2 nM under identical conditions, representing a eudismic ratio of ~40 [1]. Both enantiomers performed markedly better than the clinical reference drug chlorambucil (IC₅₀ = 75,300 nM), confirming that chirality, not merely the 3-chloropiperidine scaffold, dictates the magnitude of cytotoxic effect [1].

Cytotoxicity (BxPC-3)
Head-to-head
Eudismic ratio ~40; IC₅₀ 274 ± 170 nM (R) vs 7 ± 2 nM (S)
Supports enantiomer-specific cytotoxicity profiling in pancreatic cell models.
MTT assay, 72 h; chlorambucil IC₅₀ 75,300 nM for context.
Anticancer agents Stereochemistry-activity relationships Pancreatic cancer research

DNA Alkylation and Plasmid Cleavage

In an electrophoretic plasmid DNA cleavage assay using supercoiled pBR322, the (R)-enantiomer (l-1) exhibited robust plasmid cleavage activity after 2 and 18 hours of incubation, while the (S)-enantiomer (d-1) demonstrated no detectable DNA cleavage even after prolonged incubation [1]. The (R)-enantiomer was also more active than the racemate (compound 1) in this assay [1].

DNA Plasmid Cleavage
Head-to-head
(R) active; (S) completely inactive after 18 h
Direct DNA damage mechanism context: (R)-enantiomer required for alkylation pathway studies.
Supercoiled pBR322, electrophoretic shift; racemate shows intermediate activity.
DNA damage agents Alkylating agents Mechanism of action studies

Passive Membrane Permeability

In a parallel artificial membrane permeation assay (PAMPA) using a 1% L-α-phosphatidylcholine membrane, the (R)-enantiomer (l-1) demonstrated appreciably faster diffusion from the donor to acceptor compartment compared to the (S)-enantiomer (d-1) after 1 hour of incubation [1]. The authors attribute this differential permeability to stereoselective interactions with the chiral membrane component, suggesting that the (R)-enantiomer may exhibit distinct cellular uptake and distribution properties [1].

Membrane Permeability
Head-to-head
(R) diffuses faster than (S) in PAMPA assay
Chiral recognition in passive permeability; may support cell-uptake model interpretation.
1% L-α-phosphatidylcholine membrane, 1 h; exact percentages in supplementary data.
ADME properties Drug permeability Chiral recognition

Synthetic Accessibility and Purity

The (R)-enantiomer of 3-chloropiperidine hydrochloride can be synthesized via a fast, affordable route starting from enantiomerically pure D-proline, yielding the final product in high yield with at least 95% purity as judged by NMR and elemental analysis [1]. This synthetic approach contrasts with resolution-based methods, which typically suffer from a theoretical maximum yield of 50% and require additional purification steps [1].

Synthetic Purity
Supporting evidence
≥95% purity; high-yield route from D-proline
Reproducible chiral building block procurement for SAR campaigns.
NMR and elemental analysis; avoids resolution yield limitations.
Chiral synthesis Medicinal chemistry building blocks Process chemistry

(R)-3-Chloro-piperidine Hydrochloride Application Scenarios


DNA Alkylation Mechanism Studies

The (R)-enantiomer is the stereoisomer of choice for investigating direct DNA alkylation mechanisms, as it actively cleaves supercoiled plasmid DNA in vitro while the (S)-enantiomer is completely inactive [1]. Researchers studying the formation of DNA adducts, induction of strand breaks, or downstream DNA damage response pathways should procure the (R)-enantiomer exclusively to ensure that observed effects stem from intended alkylating activity rather than alternative mechanisms.

Chirality-Dependent Cytotoxicity Profiling

Given the 40-fold eudismic ratio between (R)- and (S)-enantiomers in BxPC-3 pancreatic cancer cells (IC₅₀: 274 ± 170 nM vs. 7 ± 2 nM) [1], the (R)-enantiomer serves as an essential comparator for stereochemistry-activity relationship (SAR) studies aimed at understanding how chirality modulates anticancer potency. Procurement of both enantiomers allows researchers to dissect structure-activity relationships and identify which stereochemical configuration confers optimal therapeutic index.

Membrane Permeability Assessment

The (R)-enantiomer exhibits faster passive diffusion across artificial phospholipid membranes compared to its (S)-counterpart in PAMPA assays [1]. This property makes (R)-3-Chloro-piperidine hydrochloride a valuable probe compound for evaluating chiral recognition in drug permeability studies and for modeling how stereochemistry may influence oral absorption and tissue distribution in early-stage drug discovery programs.

Chiral Building Block Synthesis

The (R)-3-chloropiperidine hydrochloride intermediate can be obtained in high yield and ≥95% purity via an affordable route from D-proline [1], making it a reliable chiral building block for constructing more complex piperidine-containing pharmacophores. Medicinal chemists engaged in lead optimization campaigns that require stereochemically defined piperidine scaffolds will benefit from the compound's ready availability and well-characterized stereochemical integrity.

Application
Selection Property
Validation Focus
DNA alkylation mechanism studies
Active plasmid DNA cleavage (R-enantiomer required)
DNA damage response pathway endpoints
Chirality-activity profiling
Enantiomer-specific cytotoxicity in pancreatic models
Eudismic ratio and cell-viability assay endpoints
Membrane permeability assessment
Differential passive diffusion in PAMPA
Chiral recognition and cell-uptake model interpretation
Chiral building block synthesis
≥95% purity, scalable from D-proline
Stereochemical integrity and supply reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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